molecular formula C14H13F3N6O5S B039247 Pyroxsulam CAS No. 422556-08-9

Pyroxsulam

Cat. No.: B039247
CAS No.: 422556-08-9
M. Wt: 434.35 g/mol
InChI Key: GLBLPMUBLHYFCW-UHFFFAOYSA-N
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Description

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide developed by Dow AgroSciences. It is widely used for the control of broadleaf and grass weeds in cereal crops, particularly wheat. This compound functions as an acetolactate synthase inhibitor, disrupting the biosynthesis of branched-chain amino acids, which are essential for plant growth .

Scientific Research Applications

Pyroxsulam has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Pyroxsulam primarily targets the enzyme Acetolactate Synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine . Inhibition of this enzyme disrupts the production of these essential amino acids, leading to the cessation of plant growth .

Mode of Action

This compound is a systemic herbicide that is absorbed via leaves, shoots, and roots . It inhibits the ALS enzyme, thereby blocking the synthesis of BCAAs . This inhibition disrupts protein synthesis and plant growth, eventually leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the BCAA biosynthesis pathway . By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency of essential amino acids and ultimately causing plant death .

Pharmacokinetics

This compound is a phloem and xylem mobile herbicide, meaning it can move throughout the plant to reach its target . It is absorbed via leaves, shoots, and roots, allowing it to act systemically within the plant

Result of Action

The primary result of this compound’s action is the inhibition of plant growth and eventual plant death . This is achieved through the disruption of BCAA synthesis, which is essential for protein synthesis and plant growth . In terms of resistance, some plants have evolved resistance to this compound, likely through target-site mutations and metabolic resistance mechanisms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the herbicide has been found to have high leachability in the soil, indicating that it can move through the soil profile and potentially reach groundwater . Additionally, the development of resistance in certain weed populations suggests that repeated use and over-reliance on this compound can lead to reduced efficacy over time .

Biochemical Analysis

Biochemical Properties

Pyroxsulam is an acetolactate synthase (ALS) inhibitor . It interacts with the ALS enzyme, inhibiting its function and thereby preventing the synthesis of essential branched-chain amino acids in plants . This interaction disrupts the normal biochemical reactions in the plant, leading to the death of the weed .

Cellular Effects

This compound has been found to influence various cellular processes. For instance, it has been observed to decrease total protein and total lipid concentrations in fresh shoots of wheat cultivars, but increase total carbohydrate concentration . This suggests that this compound may influence cell function by altering the balance of key macromolecules within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ALS enzyme, inhibiting its function . This prevents the synthesis of essential branched-chain amino acids, disrupting normal cellular function and leading to the death of the weed . There is no target-site mutation in ALS, but Trp-2027-Cys and Cys-2088-Arg amino acid mutations in ACCase have been found in some populations resistant to this compound .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the resistance of certain populations to this compound has been observed to increase over time due to repeated exposure . This suggests that this compound may have long-term effects on cellular function, potentially leading to the development of resistance .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetolactate synthesis . It interacts with the ALS enzyme, inhibiting its function and thereby preventing the synthesis of essential branched-chain amino acids . This disruption of the metabolic pathway is what leads to the death of the weed .

Transport and Distribution

This compound is a systemic herbicide, meaning it is transported throughout the plant via the phloem and xylem . It is absorbed via leaves, shoots, and roots, allowing it to be distributed throughout the plant .

Subcellular Localization

Related compounds such as CYP99A44 and CYP704A177, which confer resistance to this compound, have been found to be located in the endoplasmic reticulum

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyroxsulam involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .

Comparison with Similar Compounds

  • Mesosulfuron-methyl
  • Pinoxaden
  • Sulfosulfuron
  • Propoxycarbazone

Comparison: Pyroxsulam is unique in its high selectivity and broad-spectrum activity against both broadleaf and grass weeds. Compared to mesosulfuron-methyl and pinoxaden, this compound has a different mode of action and is effective against a wider range of weed species . Additionally, this compound’s formulation with safeners like cloquintocet enhances its selectivity and reduces crop injury .

Properties

IUPAC Name

N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBLPMUBLHYFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044344
Record name Pyroxsulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422556-08-9
Record name 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422556-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyroxsulam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422556089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroxsulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PYROXSULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9N7LU19AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine (9.8 g, 0.050 mol) and N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-S,S-dimethyl-sulfilimine hydrochloride salt (1.5 g, 0.005 mol) solids were combined with 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride (14 g, 0.051 mol) in acetonitrile (40 mL). 3,5-Lutidine (31 g, 93% technical) was added, and the mixture was stirred at room temperature for 22 hours. The mixture was warmed to 42° C. and treated with 3 N HCl (65 mL), after which the mixture was allowed to cool to room temperature over 1.5 hours. The solids were collected by filtration, washed with a 2:1 v/v solution of water:acetonitrile (20 mL), and dried under vacuum at 60° C. to afford 18 g of product assaying at 94 wt % (78% yield).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-S,S-dimethyl-sulfilimine hydrochloride salt
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Name
Quantity
65 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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